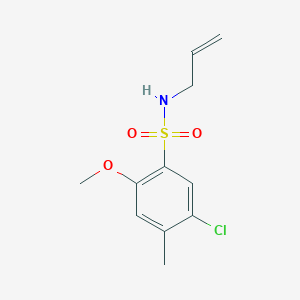

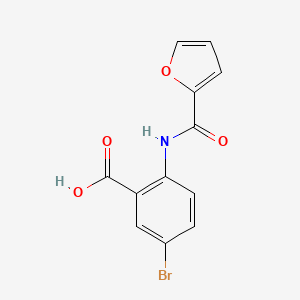

N-allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide and related compounds typically involves multi-step chemical processes. For example, N-benzyl-4-methylbenzenesulfonamides have been prepared via a two-step synthetic process, starting with the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. This method showcases the versatility in synthesizing sulfonamide derivatives and indicates potential pathways for synthesizing the target compound (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including N-Allyl derivatives, has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structure of related sulfonamide compounds reveals diverse molecular conformations and intermolecular interactions, such as hydrogen bonding, that significantly influence their physical and chemical properties (Chicha et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, demonstrating the compound's utility in organic synthesis for chlorinating diverse functional groups and highlighting the potential chemical versatility of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide compounds are closely related to their molecular structure. Crystallographic studies provide insights into the solid-state structures, which, along with spectroscopic analyses, contribute to understanding their physical characteristics, such as melting points, solubility, and stability (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-Allyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be inferred from studies on similar sulfonamide derivatives. These compounds exhibit a range of reactivities towards nucleophilic and electrophilic agents, and their functional groups can participate in various organic reactions. The sulfonamide group, in particular, imparts unique chemical behaviors, including the ability to form stable hydrogen bonds and act as a hydrogen bond donor, influencing solubility and reactivity (Karakaya et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-methoxy-4-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-5-13-17(14,15)11-7-9(12)8(2)6-10(11)16-3/h4,6-7,13H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFKPSCXMRPPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)

![1,3-dimethyl-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4961124.png)

![2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4961130.png)

![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4961141.png)

![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)

![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)